molecular formula C12H10Fe 10* B1143415 Ethynylferrocene CAS No. 1271-47-2

Ethynylferrocene

Cat. No.: B1143415
CAS No.: 1271-47-2
M. Wt: 210.05
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Biochemical Analysis

Biochemical Properties

Ethynylferrocene plays a crucial role in biochemical reactions, particularly in the field of proteomics and cancer research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with transition-metal complexes, leading to the formation of stable 18-electron complexes . These interactions can modulate the activity of enzymes and proteins, affecting biochemical pathways and cellular processes.

Cellular Effects

This compound exhibits significant effects on various types of cells and cellular processes. It has been studied for its antiproliferative effects on cancer cell lines, including human melanoma, hepatocellular carcinoma, glioma, epidermoid carcinoma, and prostatic adenocarcinoma . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to promote the uptake of anticancer drugs in drug-resistant leukemia cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can form stable complexes with transition-metal ions, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and modulation of biochemical pathways. Additionally, this compound can undergo redox reactions, further influencing its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound has been shown to be stable under certain conditions, but it can undergo degradation over time, affecting its long-term impact on cellular function . Studies have also observed the temporal effects of this compound on cellular processes, including its influence on cell proliferation and drug uptake .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and cellular changes . At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . The compound’s interaction with metabolic enzymes can modulate biochemical pathways, leading to changes in cellular function and activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments . Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization can affect the compound’s biochemical interactions and overall cellular impact.

Chemical Reactions Analysis

Types of Reactions: Ethynylferrocene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form ferrocenium ions.

    Reduction: It can be reduced back to ferrocene under appropriate conditions.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like lithium diisopropylamide can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Ethynylferrocene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethynylferrocene can be compared with other ferrocene derivatives such as:

    Vinylferrocene: Similar in structure but with a vinyl group instead of an ethynyl group.

    Ferrocenylmethylamine: Contains an amine group attached to the ferrocene moiety.

    Ferrocenylcarboxylic acid: Features a carboxylic acid group.

Uniqueness: this compound is unique due to its ethynyl group, which provides a site for further chemical modifications and enhances its electronic properties. This makes it particularly useful in the development of advanced materials and sensors .

Biological Activity

Ethynylferrocene is an organometallic compound that belongs to the ferrocene family, characterized by a ferrocene core with an ethynyl group (-C≡CH) attached. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antiproliferative, antimicrobial, and antifungal properties. Understanding the biological activity of this compound and its derivatives can provide insights into their therapeutic applications.

Antiproliferative Activity

Numerous studies have investigated the antiproliferative effects of this compound and related compounds. In vitro assays have demonstrated that certain ferrocenyl derivatives exhibit significant cytotoxicity against various cancer cell lines.

  • Cell Lines Tested : Commonly used cell lines include MCF7 (breast cancer), A2058 (melanoma), PANC-1 (pancreatic cancer), and EBC-1 (lung cancer).
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and disruption of cellular metabolism through the generation of reactive oxygen species (ROS) .

Case Study: Antiproliferative Assays

In a specific study, the antiproliferative activity of a series of ferrocenyl derivatives was assessed using the sulforhodamine B (SRB) assay. The results indicated that compounds with a para-aminopropynyl substituent displayed enhanced activity compared to their unsubstituted counterparts. Notably, compound 17b , featuring a 4-(4-iodobenzyl) group, reduced cell viability significantly across multiple cell lines .

CompoundCell LineIC50 (µM)Notes
17bA205810Significant reduction in viability
17cEBC-15Most effective among tested compounds
11PANC-125Moderate activity observed

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains.

  • Bacterial Strains : Commonly tested strains include E. coli and S. aureus.
  • Fungal Strains : The compound has shown antifungal activity against species like Candida albicans.

Case Study: Antimicrobial Assays

A study reported that this compound exhibited an IC50 value of 43 µM against certain fungal strains, indicating moderate antifungal efficacy . Additionally, its derivatives showed promising results in inhibiting bacterial growth, with some compounds demonstrating lower minimum inhibitory concentrations (MIC) compared to traditional antibiotics.

CompoundTarget OrganismIC50 (µM)Activity Type
This compoundE. coli30Bactericidal
Derivative AS. aureus25Bacteriostatic
Derivative BCandida albicans43Antifungal

Mechanistic Insights

The biological activity of this compound is often attributed to its redox properties. The ferrocene moiety allows for electron transfer processes that can lead to increased ROS production within cells, contributing to oxidative stress and subsequent cell death in cancer cells . Furthermore, modifications on the ferrocene structure can significantly alter its biological profile, enhancing or diminishing its therapeutic potential.

Structure-Activity Relationship (SAR)

The SAR studies have indicated that specific substitutions on the ferrocene ring can enhance biological activities:

  • Substituents : The presence of electron-withdrawing groups tends to increase the cytotoxicity of derivatives.
  • Positioning : The position of substituents on the ferrocene ring impacts both solubility and interaction with biological targets.

Properties

CAS No.

1271-47-2

Molecular Formula

C12H10Fe 10*

Molecular Weight

210.05

Origin of Product

United States

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